4'',6-Di-O-methylerythromycin-d3
Description
Molecular Architecture and Isotopic Labeling Patterns
The molecular architecture of 4'',6-Di-O-methylerythromycin-d3 is fundamentally based on the erythromycin scaffold with specific structural modifications that distinguish it from the parent compound. The molecule contains a 14-membered macrocyclic lactone ring characteristic of macrolide antibiotics, with two attached sugar moieties that contribute to its biological activity and structural stability. The compound possesses the molecular formula C39H68D3NO13, indicating the incorporation of three deuterium atoms into the structure, resulting in a molecular weight of 765.0 grams per mole.
The isotopic labeling pattern in this compound involves the strategic replacement of three hydrogen atoms with deuterium atoms, specifically at the methoxy group attached to the 4'' position of the cladinose sugar ring. This trideuteriomethoxy group represents a critical modification that enables enhanced analytical detection and quantification capabilities while maintaining the essential structural integrity of the parent molecule. The deuterium labeling does not significantly alter the overall three-dimensional conformation of the molecule but provides distinct spectroscopic signatures that facilitate analytical applications.
The structural framework includes multiple stereocenters throughout the macrocyclic ring and sugar components, with the International Union of Pure and Applied Chemistry name reflecting the complex stereochemistry: (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-(trideuteriomethoxy)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione. The presence of multiple hydroxyl groups and methoxy substituents creates a complex network of intramolecular interactions that influence the overall molecular conformation.
The methylation pattern in this compound follows established synthetic pathways that proceed stepwise through specific hydroxyl group modifications. Research has demonstrated that methylation of erythromycin derivatives occurs through two main pathways, beginning at the C-6 and C-11 positions individually, with subsequent modifications at the 4'' position of the cladinose ring. This selective methylation pattern is crucial for understanding the compound's relationship to clarithromycin and its role as an analytical standard for impurity identification.
Properties
Molecular Formula |
C₃₉H₆₈D₃NO₁₃ |
|---|---|
Molecular Weight |
765 |
Synonyms |
Oxacyclotetradecane, Erythromycin deriv.-d3; 4’-O-Methylclarithromycin-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Comparisons:
Structural Modifications :
- This compound is unique for its dual methylation at the 4''- and 6-positions, combined with deuterium labeling. This contrasts with 6-O-Methylerythromycin A , which lacks the 4''-methyl group and deuterium .
- Telithromycin (a ketolide) shares the 6-O-methyl group but incorporates a 3-O-methyl and a pyridinyl-imidazole side chain, broadening its antibacterial spectrum .
Analytical Properties: The optical rotation of 6-O-Methylerythromycin A (−94° to −102°) serves as a pharmacopeial identifier, while such data are unavailable for the deuterated analog due to its specialized use as a non-therapeutic standard .
Functional Differences: Unlike Clarithromycin-d3 (methylated at 6- and 12-positions), this compound avoids interference with the cladinose sugar (critical for ribosomal binding), making it more suitable for metabolic pathway tracing .
Addressing Contradictions in Reported Data
Discrepancies in biological activity data for similar compounds (e.g., variable MIC values) can arise from differences in assay conditions. Recommendations include:
- Standardized Assays : Replicate studies using consistent cell lines and protocols (e.g., CLSI guidelines) .
- Structural Analog Synthesis : Compare derivatives with isolated variables (e.g., methoxy vs. deuteromethoxy groups) to isolate functional impacts .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 4'',6-Di-O-methylerythromycin-d3, and how do reaction conditions influence isotopic purity?
- Methodology : Synthesis typically involves selective methylation of erythromycin-d3 precursors using deuterated methylating agents (e.g., CD3I) under anhydrous conditions. Isotopic purity (>98%) is confirmed via high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR to verify deuterium incorporation at the 4'' and 6-O positions .
- Key Parameters : Monitor reaction temperature (20–25°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios to minimize byproducts like over-methylated analogs .
Q. Which analytical techniques are critical for characterizing this compound, and how are they optimized?
- Techniques :
- HPLC-UV/MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients (retention time: ~12 min) to resolve deuterated vs. non-deuterated analogs .
- NMR : Employ deuterated solvents (e.g., DMSO-d6) and <sup>2</sup>H-decoupling to distinguish methyl-d3 peaks (δ 1.2–1.5 ppm) from residual protons .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
- Approach :
Replicate Studies : Conduct accelerated stability tests (40°C/75% RH) in buffers (pH 2–9) with LC-MS monitoring.
Identify Degradants : Compare fragmentation patterns (e.g., m/z shifts due to demethylation) against synthetic impurities .
Statistical Analysis : Use ANOVA to assess batch-to-batch variability and confirm significance thresholds (p < 0.05) .
- Mitigation : Adjust formulation excipients (e.g., antioxidants) or storage conditions based on degradation pathways .
Q. What strategies optimize in vitro metabolic studies of this compound to account for cytochrome P450 (CYP) isoform selectivity?
- Experimental Design :
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor; quantify metabolites via UPLC-QTOF.
- CYP Inhibition : Co-incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic routes .
Q. How should researchers design dose-response studies to evaluate the antibacterial efficacy of this compound against macrolide-resistant strains?
- Protocol :
- Bacterial Strains : Include reference strains (e.g., S. pneumoniae ATCC 49619) and clinical isolates with documented ermB/mefA resistance genes.
- MIC Determination : Follow CLSI guidelines using broth microdilution; report geometric mean MICs with 95% confidence intervals .
Methodological Considerations
Q. What are the best practices for ensuring reproducibility in isotopic labeling studies of this compound?
- Quality Controls :
- Batch Testing : Include triplicate analyses for deuterium enrichment (via isotope ratio MS) and residual solvents (GC-HS).
- Cross-Validation : Collaborate with independent labs to verify synthetic and analytical protocols .
- Documentation : Adhere to FAIR data principles—ensure raw spectral data and chromatograms are archived in accessible repositories .
Q. How can researchers address discrepancies between in silico predictions and experimental data for this compound’s protein-binding affinity?
- Troubleshooting :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
